![molecular formula C20H28N4O2S2 B431402 12-ethyl-3-hexylsulfanyl-7,12-dimethyl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B431402.png)
12-ethyl-3-hexylsulfanyl-7,12-dimethyl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-ethyl-1-(hexylsulfanyl)-4,7-dimethyl-6,9-dihydro-7H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a complex heterocyclic compound. This compound is characterized by its unique structure, which includes a pyrano, thieno, triazolo, and pyrimidinone moiety. Its intricate structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-ethyl-1-(hexylsulfanyl)-4,7-dimethyl-6,9-dihydro-7H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one involves multiple stepsThe reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the stability of the intermediates and the final product .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can also enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
7-ethyl-1-(hexylsulfanyl)-4,7-dimethyl-6,9-dihydro-7H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .
Wissenschaftliche Forschungsanwendungen
7-ethyl-1-(hexylsulfanyl)-4,7-dimethyl-6,9-dihydro-7H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of neuroprotection and anti-inflammatory treatments.
Material Science: Its heterocyclic structure can be utilized in the development of new materials with specific electronic or optical properties.
Biological Research: The compound can be used to study various biological processes and pathways, particularly those involving oxidative stress and inflammation.
Wirkmechanismus
The mechanism of action of 7-ethyl-1-(hexylsulfanyl)-4,7-dimethyl-6,9-dihydro-7H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to a reduction in oxidative stress and inflammation. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-dihydro-6H-thieno[3,4-c]pyrazol-6-ones: These compounds share a similar thieno-pyrimidine structure and have applications in medicinal chemistry.
1H-pyrazolo[3,4-b]pyridine derivatives: These compounds also feature a fused heterocyclic system and are used in various chemical and biological research applications.
Uniqueness
7-ethyl-1-(hexylsulfanyl)-4,7-dimethyl-6,9-dihydro-7H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is unique due to its specific combination of functional groups and heterocyclic rings. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Eigenschaften
Molekularformel |
C20H28N4O2S2 |
|---|---|
Molekulargewicht |
420.6g/mol |
IUPAC-Name |
12-ethyl-3-hexylsulfanyl-7,12-dimethyl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one |
InChI |
InChI=1S/C20H28N4O2S2/c1-5-7-8-9-10-27-19-22-21-18-23(4)16(25)15-13-11-20(3,6-2)26-12-14(13)28-17(15)24(18)19/h5-12H2,1-4H3 |
InChI-Schlüssel |
RZTQGDNALOJWPV-UHFFFAOYSA-N |
SMILES |
CCCCCCSC1=NN=C2N1C3=C(C4=C(S3)COC(C4)(C)CC)C(=O)N2C |
Kanonische SMILES |
CCCCCCSC1=NN=C2N1C3=C(C4=C(S3)COC(C4)(C)CC)C(=O)N2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


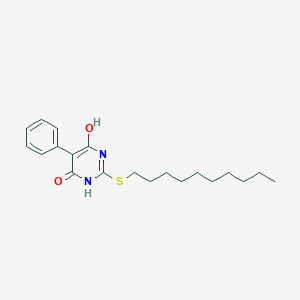
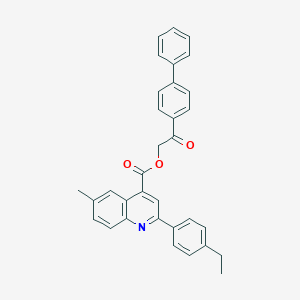
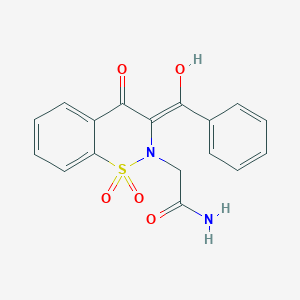
![4-[3-[(4-Bromobenzoyl)amino]anilino]-4-oxobutanoic acid](/img/structure/B431326.png)

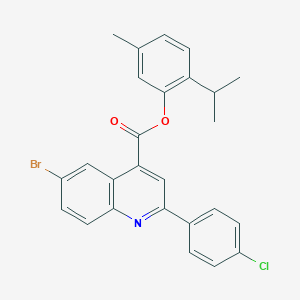
![N-[4-(2,4-dichlorophenoxy)phenyl]-4-hexylbenzamide](/img/structure/B431330.png)
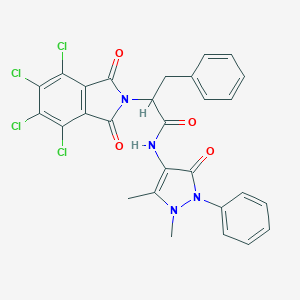
![2-(4-methoxyphenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanoate](/img/structure/B431333.png)
![2-Chloroethyl 4-[benzyl(phenylsulfonyl)amino]benzoate](/img/structure/B431334.png)
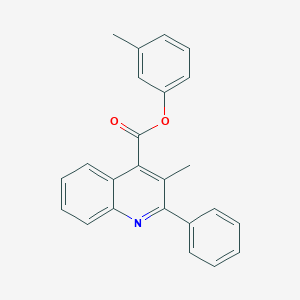
![methyl 4-{[2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)hexanoyl]amino}benzoate](/img/structure/B431338.png)
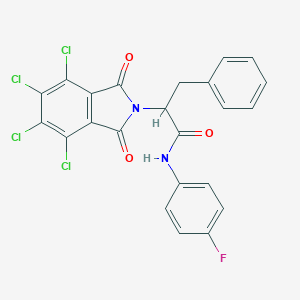
![4-(METHYLSULFANYL)-N-[4-(PYRIDIN-4-YLMETHYL)PHENYL]-2-(4,5,6,7-TETRACHLORO-1,3-DIOXOISOINDOL-2-YL)BUTANAMIDE](/img/structure/B431342.png)
